molecular formula C17H14N2 B14403110 5-Ethenyl-1,3-diphenyl-1H-pyrazole CAS No. 87995-98-0

5-Ethenyl-1,3-diphenyl-1H-pyrazole

Cat. No.: B14403110
CAS No.: 87995-98-0
M. Wt: 246.31 g/mol
InChI Key: LPKDAADTLKZPJO-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its unique structure, which includes an ethenyl group and two phenyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethenyl-1,3-diphenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes the condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the ethenyl group or other substituents on the pyrazole ring.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5-Ethenyl-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the ethenyl and phenyl groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-1,3-diphenyl-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and binding characteristics. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

87995-98-0

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

5-ethenyl-1,3-diphenylpyrazole

InChI

InChI=1S/C17H14N2/c1-2-15-13-17(14-9-5-3-6-10-14)18-19(15)16-11-7-4-8-12-16/h2-13H,1H2

InChI Key

LPKDAADTLKZPJO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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